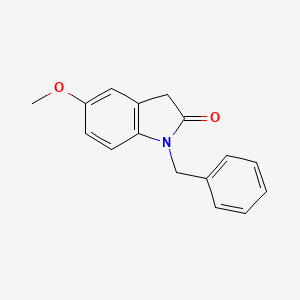
1-Benzyl-5-methoxyindolin-2-one
Overview
Description
1-Benzyl-5-methoxyindolin-2-one is an organic compound . It belongs to the class of indole-3-acetic acid derivatives . This compound is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of novel 1-benzyl-5-(phenylamino)methyl-1,2,3-triazoles that could exhibit both drug-like interaction and corrosion inhibition properties was designed, synthesized, and characterized . The structures of all the target molecules were fully elucidated by FT-IR, 1H NMR, 13C NMR .Molecular Structure Analysis
The molecular structure of this compound was fully elucidated by FT-IR, 1H NMR, 13C NMR . The molecular formula of this compound is C16H15NO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C16H15NO2 . More detailed properties like melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.Scientific Research Applications
Synthesis and Structural Applications
Facile Synthesis Approach : "1-Benzyl-5-methoxyindolin-2-one" and similar compounds have been synthesized using various methods. For instance, 2-alkoxycarbonylindolin-3-one was synthesized from a methoxyglycine derivative, showcasing an efficient approach to indolin-3-one synthesis, potentially applicable to this compound (Shimizu et al., 2019).
Crystal Structure Analysis : Research has focused on the crystal structure and quantum chemical calculations of related compounds like "1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one," providing insights into the molecular structure and stability, which can be extrapolated to "this compound" (Abdel El‐wahab et al., 2021).
Receptor Binding and Pharmacological Studies
Melatonin Receptor Investigation : Compounds with structures related to "this compound" have been prepared to investigate the binding site of the melatonin receptor. This research can inform the potential pharmacological applications of "this compound" in receptor binding studies (Faust et al., 2000).
Serotonin Receptor Family Agonists : Studies have examined the effects of N-benzyl-5-methoxytryptamines, which share a similar core structure with "this compound," on serotonin receptors. These findings could be relevant in understanding the interaction of "this compound" with neurotransmitter systems (Nichols et al., 2014).
Chemical Sensing and Environmental Applications
- Chemosensor Development : Related compounds have been explored for their use as chemosensors. For instance, "5-Chloro-8-methoxyquinoline" has been used to develop sensors for specific ions, suggesting potential applications of "this compound" in environmental monitoring and detection (Prodi et al., 2001).
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-5-methoxyindolin-2-one is acetylcholine esterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. It plays a crucial role in the cholinergic system, which is involved in numerous neurologic functions, including cognition .
Mode of Action
This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapse. The increased acetylcholine enhances cholinergic transmission, improving cognitive function .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway. The increased acetylcholine levels can lead to enhanced cholinergic transmission. This can have downstream effects on various cognitive processes, including memory and attention .
Result of Action
The inhibition of AChE by this compound leads to increased acetylcholine levels, enhancing cholinergic transmission . This can result in improved cognitive function, making the compound potentially useful in the treatment of cognitive disorders such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Benzyl-5-methoxyindolin-2-one may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Some indole derivatives have been found to exhibit strong cytotoxicity against human cancer cell lines . This suggests that this compound may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that indole derivatives can inhibit acetylcholine esterase (AChE), an enzyme that is clinically used to treat Alzheimer’s disease . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
properties
IUPAC Name |
1-benzyl-5-methoxy-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-14-7-8-15-13(9-14)10-16(18)17(15)11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGVDGROAJYVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601212886 | |
| Record name | 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65836-82-0 | |
| Record name | 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65836-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037809.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-tert-butyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037810.png)
![6-Cyclopropyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037811.png)
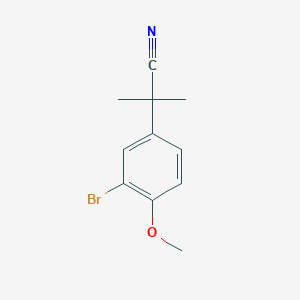
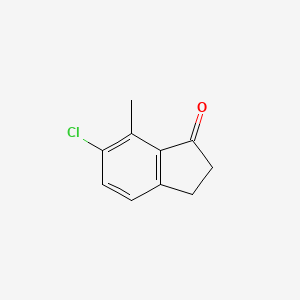


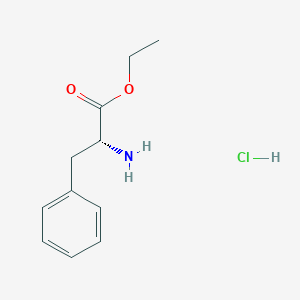
![2-[(3-Chlorobenzyl)amino]acetonitrile](/img/structure/B3037825.png)
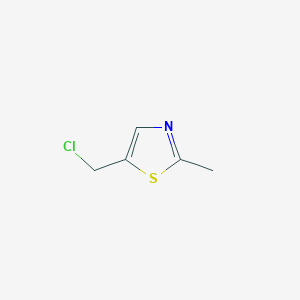
![3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid](/img/structure/B3037828.png)
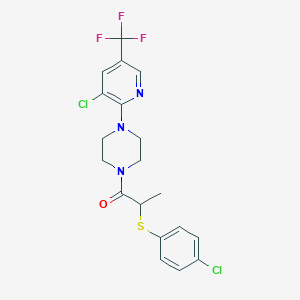
![2-amino-7-methyl-1',3',5-trioxospiro[7,8-dihydro-6H-chromene-4,2'-indene]-3-carbonitrile](/img/structure/B3037831.png)
![dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate](/img/structure/B3037832.png)